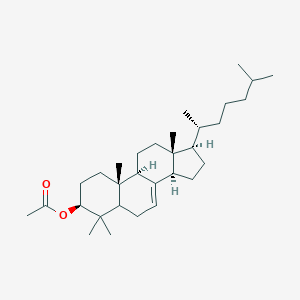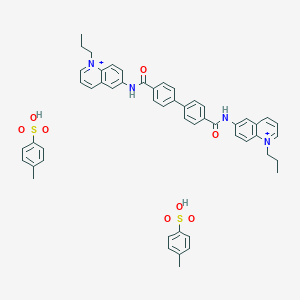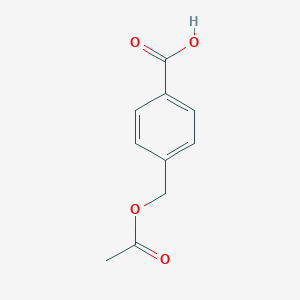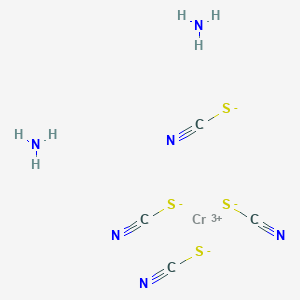
4-Hydroxycrotonaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxycrotonaldehyde (4-HCA) is a highly reactive molecule that is used in various scientific research applications. It is a versatile compound that has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
Enzymatic Reactions and Protein Engineering
4-Hydroxycrotonaldehyde is associated with enzyme activities in various biochemical pathways. For instance, 4-oxalocrotonate tautomerase (4-OT) can catalyze the cross-coupling of acetaldehyde and benzaldehyde, a reaction enhanced by protein engineering (Zandvoort et al., 2012). Additionally, the enzyme’s promiscuous activities, such as aldol condensation and enamine formation, have been systematically explored, revealing its potential for nucleophilic catalysis (Zandvoort et al., 2011).
Biochemical Synthesis and Biocatalysis
4-Hydroxycrotonaldehyde is involved in the synthesis of valuable biochemicals. The biocatalytic aldol condensation using engineered variants of 4-OT as carboligases has been demonstrated for the production of aromatic β-hydroxyaldehydes, precursors to drug molecules (Saifuddin et al., 2020). Furthermore, the enzyme's ability to catalyze the self-condensation of linear aliphatic aldehydes into α,β-unsaturated aldehydes is significant for the development of new biocatalysts (Rahimi et al., 2017).
Methane-Based Biosynthesis
4-Hydroxycrotonaldehyde plays a role in methane-based biosynthesis. The compound 4-hydroxybutyric acid, a related molecule, has been synthesized from methane in engineered Methylosinus trichosporium, showcasing its potential as a precursor in various industrial applications (Nguyen & Lee, 2021).
Analytical Chemistry and Biochemistry
In analytical chemistry, the identification of aldehydes like 4-hydroxycrotonaldehyde in animal feed has been achieved through the development of advanced LC-MS/MS methods. This is crucial for understanding the degradation of polyunsaturated fatty acids and ensuring feed quality (Douny et al., 2016).
Biomedical Applications
In biomedical research, 4-Hydroxycrotonaldehyde derivatives have been investigated for their potential in wound healing. Specifically, 4-Hydroxybenzaldehyde has been shown to accelerate acute wound healing through the activation of focal adhesion signaling in keratinocytes, highlighting its therapeutic potential (Kang et al., 2017).
Propriétés
Numéro CAS |
18445-71-1 |
|---|---|
Nom du produit |
4-Hydroxycrotonaldehyde |
Formule moléculaire |
C4H6O2 |
Poids moléculaire |
86.09 g/mol |
Nom IUPAC |
(E)-4-hydroxybut-2-enal |
InChI |
InChI=1S/C4H6O2/c5-3-1-2-4-6/h1-3,6H,4H2/b2-1+ |
Clé InChI |
FXCMZPXXCRHRNK-OWOJBTEDSA-N |
SMILES isomérique |
C(/C=C/C=O)O |
SMILES |
C(C=CC=O)O |
SMILES canonique |
C(C=CC=O)O |
Synonymes |
4-hydroxycrotonaldehyde penitricin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)










![2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B100422.png)
![methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B100425.png)
